Lithium molybdate

Descripción

Propiedades

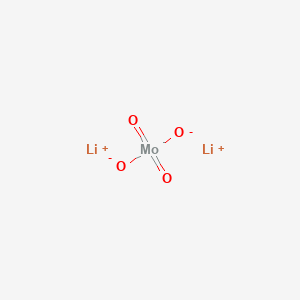

IUPAC Name |

dilithium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.Mo.4O/q2*+1;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHMDUCCVHOJQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-][Mo](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2MoO4 | |

| Record name | lithium molybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_molybdate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | lithium orthomolybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Acros Organics MSDS] | |

| Record name | Lithium molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13568-40-6 | |

| Record name | Molybdate (MoO42-), lithium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilithium molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of lithium molybdate nanoparticles

An In-depth Technical Guide to the Synthesis of Lithium Molybdate (B1676688) Nanoparticles

Introduction

Lithium molybdate (Li₂MoO₄) nanoparticles have garnered significant interest in various scientific and industrial fields due to their unique physicochemical properties. These properties make them suitable for applications ranging from high-performance anode materials in lithium-ion batteries to potential carriers in drug delivery systems.[1][2] The synthesis method employed plays a crucial role in determining the final characteristics of the nanoparticles, such as their size, morphology, crystallinity, and purity, which in turn dictate their performance in specific applications.

This technical guide provides a comprehensive overview of the core methodologies for synthesizing this compound nanoparticles. It is intended for researchers, scientists, and professionals in materials science and drug development, offering detailed experimental protocols, comparative data, and visual workflows for the primary synthesis routes.

Core Synthesis Methodologies

Several methods have been successfully developed for the . The most prominent among these are the sol-gel method, solid-state reaction, hydrothermal synthesis, and co-precipitation. Each technique offers distinct advantages and allows for the tuning of nanoparticle properties.

Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules.[3] It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.[4] This method allows for excellent control over the chemical composition and microstructure of the resulting nanoparticles at relatively low temperatures.[5]

A common sol-gel synthesis for Li₂MoO₄ nanoparticles, particularly when creating a composite with carbon nanofibers (CNFs), is detailed below.[6][7]

-

Functionalization of CNFs (Optional):

-

Disperse 200 mg of commercial carbon nanofibers in 60 mL of a 34 wt.% nitric acid solution.

-

Seal the mixture in a Teflon-lined stainless-steel autoclave and perform a hydrothermal treatment at 140°C for 6 hours.

-

After cooling, centrifuge the precipitate and wash it repeatedly with ethanol (B145695) and deionized water until a neutral pH is achieved.

-

Dry the functionalized CNFs in a vacuum at 80°C for 12 hours.[6]

-

-

Sol Preparation and Gelation:

-

Ultrasonically disperse 66 mg of the functionalized CNFs in 30 mL of an alcohol solvent.

-

Separately, prepare an aqueous solution by dissolving 0.754 g of Lithium Carbonate (Li₂CO₃) and 1.4467 g of Molybdenum Trioxide (MoO₃) in 30 mL of distilled water.[6] Citric acid can be added as a chelating or capping agent.[8]

-

Add the aqueous Li₂CO₃ and MoO₃ solution to the CNF dispersion.

-

Stir the mixture vigorously at 80°C until it becomes a dry gel.[6]

-

-

Post-Synthesis Treatment:

Caption: Workflow diagram for the Sol-Gel synthesis of Li₂MoO₄ nanoparticles.

Solid-State Reaction

Solid-state reaction, or the ceramic method, is a traditional and straightforward technique for preparing polycrystalline solids from solid starting materials.[9] The method involves heating a mixture of solid reactants to high temperatures to facilitate diffusion and reaction.

This method relies on the direct reaction between solid precursors at elevated temperatures.

-

Precursor Preparation:

-

Use hydrated lithium hydroxide (B78521) (LiOH·H₂O) and molybdenum(VI) oxide (MoO₃) as the solid reagents.[10]

-

Note: The use of anhydrous lithium hydroxide has been shown to be ineffective, indicating the water of crystallization is a critical component for this reaction at room temperature.[10]

-

-

Reaction:

-

Manually grind the LiOH·H₂O and MoO₃ powders together in a mortar and pestle at room temperature.

-

Continue grinding for approximately 10 minutes. The formation of highly crystalline Li₂MoO₄ occurs rapidly.[10]

-

-

Post-Synthesis Treatment:

-

For this specific room-temperature mechanochemical method, further high-temperature calcination may not be necessary, as the reaction proceeds spontaneously.[10] However, in conventional high-temperature solid-state synthesis, the mixture would be heated in a furnace to temperatures exceeding 500°C.

-

Caption: Workflow for the mechanochemical Solid-State synthesis of Li₂MoO₄.

Hydrothermal Synthesis

Hydrothermal synthesis involves chemical reactions of substances in a sealed, heated aqueous solution above ambient temperature and pressure.[11] This method is particularly effective for synthesizing crystalline materials that are insoluble in water at ordinary conditions and for controlling particle morphology.[12][13]

While a direct protocol for Li₂MoO₄ was not extensively detailed in the provided results, a general procedure can be adapted from the synthesis of similar molybdate nanostructures.[12][13]

-

Precursor Solution Preparation:

-

Dissolve a soluble lithium salt (e.g., LiOH or Li₂CO₃) and a soluble molybdate precursor (e.g., sodium molybdate, Na₂MoO₄·2H₂O, or ammonium (B1175870) molybdate) in deionized water.[12][14]

-

Adjust the pH of the solution using an acid (e.g., HCl or H₂SO₄) or a base as needed to control the reaction kinetics and final morphology.[13]

-

A surfactant or capping agent (e.g., PEG-20000) may be added to influence particle size and shape.[13][15]

-

-

Hydrothermal Reaction:

-

Product Recovery and Post-Treatment:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by centrifugation or filtration.

-

Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final Li₂MoO₄ nanoparticles in an oven or vacuum at a moderate temperature (e.g., 60-80°C).[16]

-

References

- 1. Lithium oxide nanoparticles for targeted drug delivery systems [eureka.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. m.youtube.com [m.youtube.com]

- 5. [PDF] Nanomaterial by Sol-Gel Method: Synthesis and Application | Semantic Scholar [semanticscholar.org]

- 6. oaepublish.com [oaepublish.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. "Synthesis of Nanoparticles via Solvothermal and Hydrothermal Methods" by Jianlin Li, Qingliu Wu et al. [digitalcommons.georgiasouthern.edu]

- 12. researchgate.net [researchgate.net]

- 13. www2.irsm.cas.cz [www2.irsm.cas.cz]

- 14. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 15. [PDF] CONTROLLABLE PREPARATION OF NANO MOLYBDENUM DISULFIDE BY HYDROTHERMAL METHOD | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

crystal structure of Li₂MoO₄

An In-depth Technical Guide to the Crystal Structure of Lithium Molybdate (B1676688) (Li₂MoO₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium molybdate (Li₂MoO₄) is an inorganic compound that has garnered significant interest in various scientific fields, including materials science and potentially in drug delivery systems due to its luminescent properties. A thorough understanding of its crystal structure is fundamental to exploring and optimizing its applications. This technical guide provides a comprehensive overview of the , including detailed crystallographic data, experimental protocols for its synthesis, and methods for its characterization.

Crystal Structure Overview

This compound is known to crystallize in at least two primary polymorphs, both belonging to the trigonal crystal system. The most commonly reported form is isostructural with phenacite (Be₂SiO₄). This structure consists of a three-dimensional network of corner-sharing LiO₄ and MoO₄ tetrahedra. The arrangement of these tetrahedra creates channels within the crystal lattice.

Quantitative Crystallographic Data

The crystallographic data for the two most well-characterized trigonal polymorphs of Li₂MoO₄ are summarized below for easy comparison.

Table 1: Crystallographic Data for Trigonal Li₂MoO₄ (Space Group: R-3)

| Parameter | Value | Reference |

| Crystal System | Trigonal | [1] |

| Space Group | R-3 (No. 148) | [1] |

| Lattice Parameters | ||

| a | 14.330(2) Å | [2] |

| b | 14.330(2) Å | [2] |

| c | 9.584(2) Å | [2] |

| α | 90° | [2] |

| β | 90° | [2] |

| γ | 120° | [2] |

| Unit Cell Volume | 1704.7(5) ų | [2] |

| Formula Units (Z) | 18 | [2] |

Table 2: Crystallographic Data for Trigonal Li₂MoO₄ (Space Group: P3₂)

| Parameter | Value | Reference |

| Crystal System | Trigonal | [3] |

| Space Group | P3₂ (No. 145) | [3] |

| Lattice Parameters | ||

| a | 14.362(3) Å | [3] |

| b | 14.362(3) Å | [3] |

| c | 9.604(1) Å | [3] |

| α | 90° | [3] |

| β | 90° | [3] |

| γ | 120° | [3] |

| Unit Cell Volume | 1715.6 ų | [3] |

| Formula Units (Z) | 18 | [3] |

| Calculated Density | 3.027 g/cm³ | [3] |

Table 3: Selected Interatomic Distances for Trigonal Li₂MoO₄ (Space Group: R-3)

| Bond | Distance (Å) | Reference |

| Average Li-O | 1.965 (Li1), 1.967 (Li2) | [2] |

| Average Mo-O | 1.764 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and structural characterization of Li₂MoO₄ are crucial for reproducible research. The following sections provide step-by-step protocols for common experimental procedures.

Synthesis of Li₂MoO₄

1. Solid-State Synthesis (High Temperature)

This method involves the direct reaction of solid precursors at elevated temperatures.

-

Precursor Materials:

-

Lithium Carbonate (Li₂CO₃) - high purity (e.g., 99.99%)

-

Molybdenum Trioxide (MoO₃) - high purity

-

-

Procedure:

-

Stoichiometric amounts of Li₂CO₃ and MoO₃ are thoroughly mixed and ground together in an agate mortar to ensure homogeneity.

-

The mixture is placed in a platinum crucible.

-

The crucible is heated in a furnace to 450 °C in an air atmosphere.

-

The sample is held at this temperature for 5-10 hours to ensure complete reaction.

-

The furnace is then cooled down to room temperature, and the resulting Li₂MoO₄ powder is collected.

-

2. Solid-State Synthesis (Room Temperature)

A rapid and energy-efficient method for producing crystalline Li₂MoO₄.[4]

-

Precursor Materials:

-

Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

Molybdenum Trioxide (MoO₃)

-

-

Procedure:

-

Stoichiometric amounts of LiOH·H₂O and MoO₃ are combined in an agate mortar.

-

The mixture is ground together vigorously in air at room temperature.

-

The reaction is typically complete within 10 minutes of grinding, yielding highly crystalline Li₂MoO₄ powder.[4] The presence of water of crystallization in LiOH·H₂O is crucial for this reaction to proceed.[4]

-

3. Single Crystal Growth by the Czochralski Method

This technique is employed to grow large, high-quality single crystals of Li₂MoO₄.[5][6]

-

Starting Material: Polycrystalline Li₂MoO₄ powder synthesized via the solid-state method.

-

Apparatus:

-

Czochralski crystal puller equipped with a three-zone resistance furnace.

-

Platinum crucible (e.g., 70 x 130 mm).[5]

-

-

Procedure:

-

The platinum crucible is filled with the synthesized Li₂MoO₄ powder.

-

The crucible is heated in the furnace in an air atmosphere until the powder melts completely (melting point of Li₂MoO₄ is approximately 701 °C).[6]

-

A seed crystal of Li₂MoO₄ is attached to a pull rod and lowered until it just touches the surface of the melt.

-

The seed is allowed to equilibrate with the melt temperature.

-

The pull rod is then slowly pulled upwards (a low growth rate of < 1 mm/hour is recommended for optimal crystal quality) while being rotated (e.g., 3 rpm).[5]

-

The temperature of the melt and the pulling rate are carefully controlled to maintain a constant crystal diameter.

-

Once the desired crystal length is achieved, it is slowly withdrawn from the melt and cooled to room temperature over an extended period to prevent thermal shock and cracking.

-

Crystal Structure Characterization

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive method for determining the precise crystal structure, including lattice parameters and atomic positions.

-

Instrumentation:

-

Experimental Workflow:

-

Crystal Selection and Mounting: A small, well-formed single crystal (e.g., 0.15 x 0.25 x 0.20 mm) is selected under a polarizing microscope.[3] The crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. A series of diffraction images are collected over a wide range of reciprocal space by rotating the crystal.

-

Data Processing: The collected diffraction data are integrated and corrected for various factors (e.g., Lorentz-polarization, absorption).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data using least-squares methods. Software such as SHELXS, SHELXL, or CRYSTALS can be used for this purpose.[7][8] The refinement process adjusts atomic coordinates, and thermal parameters until the calculated diffraction pattern closely matches the observed pattern.

-

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present in a bulk sample and to determine lattice parameters.

-

Instrumentation:

-

A powder X-ray diffractometer with a high-intensity X-ray source (e.g., Cu Kα radiation, λ = 1.5406 Å) and a sensitive detector.

-

-

Experimental Workflow:

-

Sample Preparation: The synthesized Li₂MoO₄ powder is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

-

Data Collection: The sample is irradiated with X-rays over a specific range of 2θ angles, and the diffracted X-ray intensity is recorded as a function of 2θ.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions and intensities. The phase purity of the sample can be confirmed by comparing the experimental pattern with standard diffraction patterns from databases (e.g., the Powder Diffraction File - PDF).

-

Rietveld Refinement: For quantitative analysis, the entire powder pattern can be fitted using the Rietveld method with software like MAUD or GSAS.[9] This allows for the refinement of lattice parameters, atomic positions, and other structural details.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of synthesizing and characterizing the .

Caption: Experimental workflow for Li₂MoO₄ synthesis and structural analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 8. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 9. MAUD - Materials Analysis Using Diffraction (and more) | MAUD software can analysis diffraction and other spectroscopic data by fitting all your pattern/spectra using an unified model in a Rietveld like refinement. This enable you to get more info on your materials or chemical compounds including: phases content and crystal structures, microstructural characteristics like size and strains, crystallographic texture and planar defects. It works for amorphous or nanomaterials too. Can use X-ray, neutron or electron data, diffraction, reflectivity or fluorescence. [luttero.github.io]

An In-depth Technical Guide to the Thermal Properties of Lithium Molybdate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal properties of lithium molybdate (B1676688) (Li₂MoO₄), a material of increasing interest in various scientific and technological fields. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of experimental workflows to facilitate a deeper understanding of the material's behavior under thermal stress.

Core Thermal Properties

Lithium molybdate is a white crystalline solid at room temperature, known for its stability and specific thermal characteristics. A summary of its key thermal properties is presented below, with detailed discussions in the subsequent sections.

Data Summary

| Thermal Property | Value | Temperature (K) | Citation |

| Melting Point | 705 °C (978 K) | 978 | [1][2] |

| Heat Capacity (Cₚ) | See Table 2 | 6 - 819 | [3][4] |

| Coefficient of Thermal Expansion (CTE) | See Table 3 | 293 - 923 | [5] |

| Thermal Conductivity | Data not available in the surveyed literature | - |

Melting Point

The melting point of this compound is consistently reported as 705 °C (978 K).[1][2] This relatively high melting point indicates strong ionic bonding within the crystal lattice.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The melting point of inorganic compounds like this compound is typically determined using Differential Scanning Calorimetry (DSC).

Methodology:

-

Sample Preparation: A small, accurately weighed sample of high-purity this compound (typically 5-10 mg) is placed in an inert crucible, commonly made of aluminum or platinum. An empty, hermetically sealed crucible is used as a reference.

-

Instrument Setup: The sample and reference crucibles are placed in the DSC furnace. The furnace is then programmed to heat at a constant rate, for example, 10 K/min, under a controlled atmosphere, such as dry nitrogen, to prevent any unwanted reactions.

-

Measurement: The DSC instrument measures the difference in heat flow required to increase the temperature of the sample and the reference. As the sample melts, it absorbs a significant amount of heat at a constant temperature (the enthalpy of fusion), resulting in a distinct endothermic peak in the DSC thermogram.

-

Data Analysis: The onset temperature of the melting peak is typically taken as the melting point of the substance. The area under the peak is proportional to the enthalpy of fusion.

References

A Technical Guide to the Lithium Molybdate Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lithium molybdate (B1676688) (Li2MoO4) phase diagram, focusing on the Li2O-MoO3 pseudobinary system. The information is compiled from various scientific sources to aid researchers and professionals in understanding the material's behavior at different temperatures and compositions.

Introduction to Lithium Molybdate

This compound (Li2MoO4) is an inorganic compound with a molecular formula of Li2MoO4 and a molar mass of 173.82 g/mol .[1] It typically appears as a white, odorless, and hygroscopic powder or transparent crystal.[1] With a melting point of approximately 705°C, it is highly soluble in water.[1][2][3] The pure crystal has a density of 3.07 g/cm³, while the hydrated form has a density of 2.66 g/cm³.[1]

Li2MoO4 crystallizes in the trigonal R-3 space group and is isostructural with phenacite (Be2SiO4).[4][5] The crystal structure consists of a three-dimensional network of corner-linked LiO4 and MoO4 tetrahedra.[5]

The Li2O-MoO3 Pseudobinary Phase Diagram

The phase relationships in the lithium oxide (Li2O) and molybdenum trioxide (MoO3) system have been investigated to understand the formation of various this compound compounds. The diagram is characterized by the presence of several intermediate phases and a eutectic point.

Intermediate Phases

Within the Li2O-MoO3 system, four key intermediate phases have been identified.[6][7] These phases exhibit incongruent melting. The identified intermediate compounds are:

-

Li4MoO5

-

Li2MoO4 (this compound)

-

Li4Mo5O17 : This compound melts congruently at 544°C.[8]

-

Li2Mo4O13 : This compound melts incongruently at 568°C and exists in two polymorphic forms.[8]

Eutectic Point

The Li2O-MoO3 system features a single eutectic point.[6][7] At this point, the liquid phase is in equilibrium with solid Li2MoO4 and Li4Mo5O17.[7][9] The specifics of the eutectic point are detailed in the table below.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Li2O-MoO3 phase diagram.

| Feature | Composition (mol% MoO3) | Composition (mol% LiO0.5) | Temperature (°C) |

| Melting Point (Li2MoO4) | 50 | 50 | 705[1][2][3] |

| Eutectic Point | 50.5 | 49.5 | 524.6[6][7] |

| Congruent Melting (Li4Mo5O17) | - | - | 544[8] |

| Incongruent Melting (Li2Mo4O13) | - | - | 568[8] |

Experimental Protocols

The determination of the this compound phase diagram relies on several key experimental techniques to identify phase transitions and compositions.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of phase transitions (melting, eutectic).

Methodology:

-

A small, precisely weighed sample of a specific Li2O-MoO3 composition is placed in a crucible (e.g., alumina).

-

An empty reference crucible is also prepared.

-

The sample and reference are heated at a controlled rate in a DSC furnace.

-

The difference in heat flow required to raise the temperature of the sample and the reference is measured as a function of temperature.

-

Endothermic or exothermic peaks in the heat flow signal indicate phase transitions. The onset temperature of a peak corresponds to the transition temperature.

-

This process is repeated for various compositions across the Li2O-MoO3 system to map the phase boundaries.

X-Ray Diffraction (XRD)

Objective: To identify the crystal structures of the different solid phases present at various temperatures and compositions.

Methodology:

-

Samples of different Li2O-MoO3 compositions are prepared and subjected to various heat treatments (e.g., annealing, quenching) to obtain different phases.

-

The powdered samples are mounted in an X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the sample.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

-

By comparing the obtained patterns with known crystallographic databases, the specific phases (e.g., Li2MoO4, Li4Mo5O17) can be identified. High-temperature XRD can also be employed to study phase transitions in-situ.

Visualizations

The following diagrams illustrate the key relationships within the Li2O-MoO3 phase diagram.

Caption: Eutectic reaction in the Li2O-MoO3 system.

Caption: Workflow for determining the Li2O-MoO3 phase diagram.

References

- 1. axiomchem.com [axiomchem.com]

- 2. This compound CAS#: 13568-40-6 [m.chemicalbook.com]

- 3. heegermaterials.com [heegermaterials.com]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [1108.3248] Re-determination of the Pseudobinary System Li2O-MoO3 [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Phenacite Structure Determination of Lithium Molybdate (Li₂MoO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the determination of the phenacite crystal structure of lithium molybdate (B1676688) (Li₂MoO₄). It details the synthesis protocols, advanced analytical techniques, and the refined structural data, serving as a critical resource for researchers in materials science and related fields.

Introduction

Lithium molybdate (Li₂MoO₄) is a crystalline compound that adopts a phenacite-type structure, isostructural with beryllium silicate (B1173343) (Be₂SiO₄).[1][2] Its structure is characterized by a three-dimensional network of corner-linked LiO₄ and MoO₄ tetrahedra.[1][3] Accurate determination of this structure is crucial for understanding its physical and chemical properties, which are relevant for applications such as cryogenic phonon-scintillation detectors for rare nuclear process investigations and as a corrosion inhibitor.[4] This document outlines the key experimental and analytical procedures for elucidating the precise atomic arrangement of Li₂MoO₄.

Synthesis of Li₂MoO₄ Crystals

The quality of the crystal is paramount for accurate structure determination. Several methods have been successfully employed to synthesize high-purity, single-phase Li₂MoO₄ crystals.

Solid-State Synthesis at Room Temperature

A rapid and efficient method involves the mechanochemical reaction between lithium hydroxide (B78521) monohydrate and molybdenum trioxide.

-

Protocol:

-

Stoichiometric amounts of LiOH·H₂O and MoO₃ are combined in an agate mortar.

-

The reagents are ground together in air at room temperature.

-

The reaction proceeds spontaneously, driven by the liberation of water from the LiOH·H₂O lattice.[5]

-

X-ray powder diffraction data confirms that the formation of highly crystalline Li₂MoO₄ is substantially complete within 10 minutes of grinding.[1][5] It is critical to use the hydrated form of lithium hydroxide, as the anhydrous form does not yield the same rapid reaction.[5]

-

Flux Growth of Single Crystals

For single-crystal X-ray diffraction, larger, high-quality crystals are required. The flux growth method is a suitable technique for this purpose.

-

Protocol:

-

A mixture of Li₂MoO₄ and a suitable flux (e.g., a low-melting-point molybdate or a mixture of alkali halides) is placed in a platinum crucible.

-

The crucible is heated to a temperature above the melting point of the mixture to ensure complete dissolution.

-

The temperature is slowly cooled over several days to allow for the nucleation and growth of Li₂MoO₄ single crystals.

-

Once cooled to room temperature, the flux is dissolved using a suitable solvent (e.g., water or dilute acid), leaving the insoluble Li₂MoO₄ crystals.

-

Czochralski Growth Method

The Czochralski method is employed for growing large, high-quality single crystals, particularly for applications in scintillators.[1]

-

Protocol:

-

High-purity Li₂MoO₄ powder is melted in a crucible (typically iridium or platinum).

-

A seed crystal is dipped into the melt and then slowly pulled upwards while rotating.

-

The temperature of the melt is carefully controlled at the solidification interface to facilitate the growth of a large single crystal ingot from the melt.

-

Crystals up to several hundred grams have been successfully grown using this technique.[1]

-

Experimental Workflow for Structure Determination

The determination of the Li₂MoO₄ crystal structure follows a systematic workflow, from crystal synthesis to final structural refinement and validation.

Analytical Techniques and Protocols

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise crystal structure, including atomic coordinates and displacement parameters.

-

Instrumentation: A four-circle diffractometer equipped with a CCD area detector is typically used.[1][3] Monochromatic MoKα radiation (λ = 0.71073 Å) is the standard X-ray source.

-

Data Collection Protocol:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is centered in the X-ray beam.

-

A preliminary data set is collected to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is collected at room temperature (or lower temperatures if phase transitions are being investigated) by rotating the crystal through a series of omega (ω) and phi (φ) scans.[1][3]

-

-

Data Processing:

-

The raw diffraction images are integrated to obtain the intensities and standard uncertainties of each reflection.

-

Corrections for Lorentz and polarization effects are applied.

-

An absorption correction is applied to account for the attenuation of X-rays by the crystal; programs like DIFABS can be used for this purpose.[2]

-

The structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares on F². Crystallographic software packages like AREN or SHELX are used for this process.[2]

-

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

PXRD is essential for confirming the phase purity of bulk samples and can also be used for structure refinement via the Rietveld method.

-

Sample Preparation: The synthesized Li₂MoO₄ is finely ground to a homogeneous powder to ensure random orientation of the crystallites. The powder is then mounted in a sample holder.

-

Data Collection Protocol:

-

The PXRD pattern is collected using a diffractometer, typically with Cu Kα radiation.

-

Data is collected over a wide 2θ range (e.g., 10-110°) with a small step size to ensure high resolution.[6]

-

-

Rietveld Refinement:

-

The Rietveld method involves fitting a calculated diffraction pattern to the experimental one based on a structural model.[6]

-

Software such as GSAS or JANA2006 is used for the refinement.[6][7]

-

Refined parameters include lattice parameters, atomic positions, site occupancy factors, and thermal displacement parameters. The process allows for the extraction of detailed structural information from powder data.

-

Structural Data and Refinement Results

The analysis of diffraction data confirms that Li₂MoO₄ crystallizes in the trigonal system with the space group R-3, consistent with the phenacite structure type.[1][3][8]

Table 1: Crystallographic Data for Li₂MoO₄

| Parameter | Single Crystal (Flux-Grown)[1][3] | Single Crystal (Aqueous Sol.)[1][5] | Single Crystal (Czochralski)[8] |

| Crystal System | Trigonal | Trigonal | Trigonal |

| Space Group | R-3 | R-3 | R-3 |

| a (Å) | 14.330(2) | 14.3178(14) | 14.34 |

| c (Å) | 9.584(2) | 9.5757(9) | 9.593 |

| Volume (ų) | 1703.1(5) | 1698.8(4) | 1710.2 |

| Z | 18 | 18 | 18 |

| Density (calc), g/cm³ | 3.05 | 3.06 | 3.07 |

| R1 (%) | 1.6 | - | - |

Z = formula units per unit cell; R1 = Crystallographic R-factor.

Table 2: Selected Interatomic Distances

The structure consists of a framework of corner-sharing tetrahedra. The Li⁺ and Mo⁶⁺ cations are each coordinated by four oxygen atoms.

| Bond | Average Distance (Å)[1][3] | Description |

| Mo-O | 1.764 | Fairly regular MoO₄ tetrahedra |

| Li(1)-O | 1.965 | Slightly distorted LiO₄ tetrahedra |

| Li(2)-O | 1.967 | Slightly distorted LiO₄ tetrahedra |

The refinement results from single-crystal data show small residual electron density, indicating a well-ordered structure.[1] The anisotropic refinement of the atomic model typically converges to a low R-factor (e.g., R1 = 1.6%), signifying an excellent fit between the observed and calculated structure factors.[1][3]

Conclusion

The determination of the Li₂MoO₄ phenacite structure has been rigorously established through a combination of synthesis methods and detailed X-ray diffraction analysis. Both single-crystal and powder diffraction techniques consistently resolve a trigonal structure with space group R-3, characterized by a three-dimensional network of corner-linked LiO₄ and MoO₄ tetrahedra. The detailed protocols and compiled data presented in this guide provide a foundational reference for researchers working with this and isostructural materials, enabling further exploration of their properties and potential applications.

References

Mechanochemical Synthesis of Lithium Molybdate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium molybdate (B1676688) (Li₂MoO₄) is a versatile inorganic compound with applications ranging from corrosion inhibition in industrial coolants to its use as a flux in the growth of certain crystals. In the pharmaceutical and life sciences sectors, materials with well-defined properties are crucial for various applications, including potential use as matrices for drug delivery or as components in specialized analytical techniques. Traditional synthesis methods for lithium molybdate often involve high-temperature solid-state reactions or wet chemical routes, which can be energy-intensive and may not always yield materials with the desired morphology and particle size.

Mechanochemical synthesis, a green and efficient alternative, utilizes mechanical energy, typically through ball milling, to induce chemical reactions in the solid state at or near room temperature. This method offers several advantages, including enhanced reaction rates, the formation of nanocrystalline materials, and the potential for solvent-free synthesis, aligning with the principles of green chemistry. This technical guide provides an in-depth overview of the mechanochemical synthesis of this compound, focusing on experimental protocols, quantitative data, and the underlying reaction pathways.

Core Principles of Mechanochemical Synthesis

Mechanochemical synthesis is a process where mechanical force is used to activate, initiate, or modify the course of chemical reactions. In a typical high-energy ball milling process, the repeated collisions between the milling balls and the powder mixture lead to:

-

Particle size reduction: Increasing the surface area of the reactants.

-

Formation of fresh, reactive surfaces: Exposing new surfaces that are free from passivating layers.

-

Localized pressure and temperature increases: At the point of impact, transient high-pressure and high-temperature zones can form, providing the activation energy for the reaction.

-

Enhanced mass transport: The intimate mixing and plastic deformation of the particles facilitate diffusion and reaction at the interfaces.

These combined effects can drive solid-state reactions that would otherwise require high temperatures to proceed.

Experimental Protocols for Mechanochemical Synthesis of this compound

The mechanochemical synthesis of this compound can be achieved using various precursors. The most common and efficient method involves the reaction between lithium hydroxide (B78521) monohydrate (LiOH·H₂O) and molybdenum trioxide (MoO₃). An alternative route utilizes lithium carbonate (Li₂CO₃) or lithium oxide (Li₂O) as the lithium source.

Protocol 1: Synthesis from Lithium Hydroxide Monohydrate and Molybdenum Trioxide

This method is particularly efficient due to the role of the water of crystallization in facilitating the reaction.

1. Starting Materials:

- Lithium hydroxide monohydrate (LiOH·H₂O, purity ≥ 98%)

- Molybdenum trioxide (MoO₃, purity ≥ 99.5%)

2. Stoichiometry:

- The reactants are weighed in a 2:1 molar ratio of LiOH·H₂O to MoO₃, according to the following reaction: 2LiOH·H₂O + MoO₃ → Li₂MoO₄ + 3H₂O

3. Milling Procedure:

- Milling Equipment: A high-energy planetary ball mill or a shaker mill is used.

- Milling Vials and Balls: Zirconia or stainless steel vials and balls are recommended to minimize contamination.

- Ball-to-Powder Ratio (BPR): A BPR in the range of 10:1 to 20:1 by weight is typically employed.

- Milling Atmosphere: The milling is generally performed in air.

- Milling Parameters: The vial is loaded with the stoichiometric mixture of reactants and the milling media. The milling is conducted at a rotational speed of 300-600 rpm for a duration of 10 to 60 minutes. Shorter milling times are often sufficient for this reaction.[1]

4. Product Recovery and Characterization:

- After milling, the resulting powder is collected from the vial.

- The product, highly crystalline this compound, can be used as is or can be subjected to a mild heat treatment (e.g., at 120°C) to remove any adsorbed water.[1]

- Characterization techniques include X-ray diffraction (XRD) for phase identification and crystallinity, scanning electron microscopy (SEM) for morphology and particle size analysis, and Fourier-transform infrared (FTIR) spectroscopy to confirm the formation of the molybdate functional group.

Protocol 2: Synthesis from Lithium Carbonate and Molybdenum Trioxide

This route is a more traditional solid-state approach adapted for mechanochemical activation.

1. Starting Materials:

- Lithium carbonate (Li₂CO₃, purity ≥ 99%)

- Molybdenum trioxide (MoO₃, purity ≥ 99.5%)

2. Stoichiometry:

- The reactants are weighed in a 1:1 molar ratio of Li₂CO₃ to MoO₃, based on the reaction: Li₂CO₃ + MoO₃ → Li₂MoO₄ + CO₂

3. Milling Procedure:

- Milling Equipment: High-energy planetary ball mill.

- Milling Vials and Balls: Zirconia or stainless steel.

- Ball-to-Powder Ratio (BPR): A BPR of 10:1 to 20:1 is used.

- Milling Parameters: The mixture is milled at a speed of 300-500 rpm for a longer duration, typically ranging from 2 to 10 hours.

- Post-Milling Annealing: Due to the higher stability of lithium carbonate, a post-milling annealing step is often necessary to complete the reaction and improve crystallinity. The milled powder is heated in a furnace at a temperature between 500°C and 700°C for 2 to 5 hours.

4. Product Recovery and Characterization:

- The annealed powder is cooled to room temperature and characterized using XRD, SEM, and FTIR.

Quantitative Data Presentation

The following tables summarize the key experimental parameters and resulting product characteristics for the mechanochemical synthesis of this compound based on the described protocols.

Table 1: Experimental Parameters for Mechanochemical Synthesis of Li₂MoO₄

| Parameter | Protocol 1 (LiOH·H₂O + MoO₃) | Protocol 2 (Li₂CO₃ + MoO₃) |

| Starting Materials | LiOH·H₂O, MoO₃ | Li₂CO₃, MoO₃ |

| Molar Ratio | 2:1 | 1:1 |

| Milling Equipment | Planetary or Shaker Mill | Planetary Ball Mill |

| Milling Media | Zirconia/Stainless Steel | Zirconia/Stainless Steel |

| Ball-to-Powder Ratio | 10:1 - 20:1 | 10:1 - 20:1 |

| Milling Speed (rpm) | 300 - 600 | 300 - 500 |

| Milling Time | 10 - 60 minutes | 2 - 10 hours |

| Post-Milling Treatment | Optional drying at 120°C | Annealing at 500-700°C |

Table 2: Product Characteristics of Mechanochemically Synthesized Li₂MoO₄

| Characteristic | Protocol 1 (LiOH·H₂O + MoO₃) | Protocol 2 (Li₂CO₃ + MoO₃) |

| Phase Purity | High | High (after annealing) |

| Crystallinity | Highly crystalline | Crystalline (after annealing) |

| Particle Size | Sub-micron to nanometer range | Sub-micron range |

| Morphology | Agglomerates of fine particles | Sintered agglomerates |

| Yield | High | High |

Reaction Pathways and Mechanisms

The mechanochemical synthesis of this compound proceeds through a solid-state reaction mechanism. The exact pathway can be influenced by the nature of the reactants.

Reaction Pathway for LiOH·H₂O and MoO₃

The reaction between lithium hydroxide monohydrate and molybdenum trioxide is an acid-base type reaction that is significantly accelerated by the presence of the water of crystallization. The mechanical action facilitates the intimate contact between the reactants and the release of water, which acts as a lubricant and a reaction medium at the micro/nanoscale, promoting ionic mobility and accelerating the reaction.

Reaction Pathway for Li₂CO₃ and MoO₃

In the absence of water of crystallization, the reaction between lithium carbonate and molybdenum trioxide relies more heavily on the mechanical energy to overcome the activation barrier. The process involves the continuous fracture and cold welding of the reactant particles, leading to the formation of a large interfacial area where solid-state diffusion and reaction can occur. The post-milling annealing step provides the thermal energy required to drive the reaction to completion and to release the carbon dioxide byproduct.

Experimental Workflow

The general workflow for the mechanochemical synthesis of this compound is a straightforward process that can be adapted for different scales of production.

Conclusion

Mechanochemical synthesis presents a highly effective, rapid, and environmentally friendly method for the production of this compound. The use of hydrated lithium hydroxide as a precursor is particularly advantageous, leading to the formation of highly crystalline Li₂MoO₄ at room temperature with short milling times. This technical guide provides the foundational knowledge and detailed protocols for researchers and scientists to implement this synthesis method. The ability to control particle size and morphology through the careful selection of milling parameters opens up possibilities for tailoring the properties of this compound for specific applications in the pharmaceutical and materials science fields. Further research into the optimization of milling parameters and the exploration of other precursor systems will continue to advance the utility of this powerful synthetic technique.

References

A Technical Guide to the Solid-State Synthesis of Lithium Molybdate (Li₂MoO₄) Powders

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-state synthesis of lithium molybdate (B1676688) (Li₂MoO₄) powders, a material of increasing interest in various scientific fields. The guide details experimental protocols, summarizes key quantitative data, and outlines the reaction mechanisms involved.

Introduction to Solid-State Synthesis of Li₂MoO₄

Solid-state synthesis is a widely employed method for producing polycrystalline materials like lithium molybdate. This technique involves the reaction of solid precursors at elevated temperatures, leading to the formation of the desired product. The primary advantages of this method include its simplicity, scalability, and the ability to produce materials with high purity and crystallinity. Li₂MoO₄, with its diverse applications ranging from anode materials in lithium-ion batteries to scintillators and corrosion inhibitors, can be effectively synthesized using this approach. The two main solid-state routes are high-temperature calcination and room-temperature mechanochemical synthesis.

Experimental Protocols

High-Temperature Calcination Method

This is the most common solid-state route for synthesizing Li₂MoO₄. It involves the high-temperature reaction between a lithium source, typically lithium carbonate (Li₂CO₃), and molybdenum trioxide (MoO₃).

2.1.1 Materials and Equipment

-

Precursors:

-

Lithium carbonate (Li₂CO₃), ≥99% purity

-

Molybdenum trioxide (MoO₃), ≥99% purity

-

-

Equipment:

-

High-precision balance

-

Agate mortar and pestle or ball mill

-

Alumina (B75360) or platinum crucibles

-

High-temperature furnace with programmable temperature control

-

Sieves for powder homogenization

-

2.1.2 Detailed Methodology

-

Stoichiometric Weighing: Accurately weigh Li₂CO₃ and MoO₃ in a 1:1 molar ratio. It is crucial to maintain this stoichiometry to ensure the formation of a single-phase Li₂MoO₄ product.

-

Mixing and Grinding: The weighed precursors are thoroughly mixed and ground to ensure intimate contact between the reactant particles. This can be achieved by:

-

Mortar and Pestle: Grinding for at least 30-60 minutes to obtain a homogeneous fine powder.

-

Ball Milling: For larger quantities and better homogeneity, ball milling is recommended. Typical parameters include using agate jars and balls at a rotational speed of 200-400 rpm for 2-4 hours. A ball-to-powder mass ratio of 5:1 to 10:1 is commonly used.

-

-

Calcination:

-

Transfer the homogenized powder into an alumina or platinum crucible.

-

Place the crucible in a programmable high-temperature furnace.

-

The calcination is typically performed in an air atmosphere.

-

A critical process window for the formation of single-phase Li₂MoO₄ is between 600°C and 700°C.

-

A representative calcination profile involves:

-

Heating from room temperature to the target temperature (e.g., 650°C) at a heating rate of 5 °C/min.

-

Dwelling at the target temperature for a duration of 10-20 hours to ensure complete reaction.

-

Cooling down to room temperature at a controlled rate (e.g., 5 °C/min) to prevent thermal shock and cracking of the product.

-

-

-

Post-Calcination Processing:

-

The resulting Li₂MoO₄ powder is often gently ground again to break up any agglomerates formed during calcination.

-

The powder can be sieved to obtain a uniform particle size distribution.

-

Room-Temperature Mechanochemical Synthesis

This method offers a rapid and energy-efficient alternative to high-temperature calcination. It relies on the mechanical activation of precursors to induce a chemical reaction at room temperature.

2.2.1 Materials and Equipment

-

Precursors:

-

Lithium hydroxide (B78521) monohydrate (LiOH·H₂O), ≥99% purity

-

Molybdenum trioxide (MoO₃), ≥99% purity

-

-

Equipment:

-

High-precision balance

-

High-energy ball mill or a simple agate mortar and pestle

-

2.2.2 Detailed Methodology

-

Stoichiometric Weighing: Weigh LiOH·H₂O and MoO₃ in a 2:1 molar ratio.

-

Grinding:

-

Place the precursors in an agate mortar or a high-energy ball mill.

-

Grind the mixture vigorously. The formation of highly crystalline Li₂MoO₄ can be largely complete after just 10 minutes of grinding in air at room temperature.[1] The water of crystallization from LiOH·H₂O is essential for this rapid reaction to occur; anhydrous LiOH is not effective.[1]

-

Data Presentation

The properties of solid-state synthesized Li₂MoO₄ powders are influenced by the synthesis parameters. The following tables summarize typical quantitative data reported in the literature.

| Precursors | Synthesis Method | Calcination Temperature (°C) | Dwell Time (h) | Particle Size | Reference |

| Li₂CO₃, MoO₃ | Solid-State | 700 | Not Specified | 100-300 nm | [2] |

| Li₂CO₃, MoO₃ | Solid-State | 800 | Not Specified | Not Specified | [3] |

| LiOH·H₂O, MoO₃ | Mechanochemical | Room Temperature | 10 min (grinding) | Significantly smaller and more regular than other methods | [1] |

| Property | Value | Test Conditions | Reference |

| Crystal System | Trigonal | - | [1] |

| Space Group | R-3 | - | [1] |

| Lattice Parameters | a = 14.3178(14) Å, c = 9.5757(9) Å | - | [1] |

| Initial Discharge Capacity | 592.13 mAh g⁻¹ | 0.2 mA cm⁻² in 0.1-2.5 V | [2] |

| Capacity Retention | 75.7% after 50 cycles | 0.2 mA cm⁻² in 0.1-2.5 V | [2] |

Mandatory Visualization

Experimental Workflow for High-Temperature Solid-State Synthesis

Caption: High-temperature solid-state synthesis workflow for Li₂MoO₄.

Reaction Pathway for High-Temperature Solid-State Synthesis

Caption: Proposed reaction pathway for high-temperature synthesis.

Reaction Mechanism

High-Temperature Calcination

The solid-state reaction between Li₂CO₃ and MoO₃ at high temperatures is a complex process involving diffusion and reaction at the interfaces of the solid particles. The overall reaction can be represented as:

Li₂CO₃ (s) + MoO₃ (s) → Li₂MoO₄ (s) + CO₂ (g)

The mechanism proceeds through the following key steps:

-

Decomposition/Reaction Initiation: At elevated temperatures (typically above 500°C), Li₂CO₃ begins to decompose, or more accurately, becomes reactive.

-

Diffusion: The smaller Li⁺ ions from the lithium source diffuse into the MoO₃ lattice. The mobility of ions is significantly enhanced at high temperatures.

-

Intermediate Formation: The diffusion of Li⁺ ions into the MoO₃ structure leads to the formation of intermediate phases at the contact points between the reactant particles.

-

Product Formation and Crystallization: As the reaction progresses, these intermediate phases transform into the stable Li₂MoO₄ crystalline structure. The continuous heating ensures the growth of the Li₂MoO₄ grains and the completion of the reaction.

-

Gas Evolution: Carbon dioxide gas is evolved as a byproduct of the reaction, which drives the reaction to completion according to Le Chatelier's principle.

The homogeneity of the initial mixture and the calcination temperature profile are critical factors that determine the phase purity and crystallinity of the final product. Inadequate mixing can lead to localized non-stoichiometry and the formation of impurity phases.

Room-Temperature Mechanochemical Synthesis

The reaction between LiOH·H₂O and MoO₃ at room temperature is facilitated by the presence of water of crystallization and mechanical energy. The reaction is an acid-base type reaction:

2LiOH·H₂O (s) + MoO₃ (s) → Li₂MoO₄ (s) + 3H₂O (l)

The mechanism involves:

-

Particle Size Reduction and Increased Surface Area: Grinding reduces the particle size of the reactants, thereby increasing the surface area and the number of contact points.

-

Role of Water: The water of crystallization in LiOH·H₂O acts as a solvent at the micro/nanoscale, facilitating the dissolution and transport of ions between the reactant particles. This localized aqueous environment significantly accelerates the reaction rate.

-

Spontaneous Reaction: The reaction is thermodynamically favorable and can proceed spontaneously once initiated by mechanical activation.[1] The liberation of water from the crystalline lattice is a key driving force for this rapid synthesis.[1]

This method is particularly advantageous for producing nanoparticles with a more regular shape compared to high-temperature methods.[1]

References

Unveiling the Hydration Landscape of Lithium Molybdate: An In-Depth Technical Guide from First Principles

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate process of lithium molybdate (B1676688) (Li₂MoO₄) hydration at the atomic level, explored through the lens of ab initio modeling. By leveraging first-principles molecular dynamics, we can elucidate the structural and dynamic properties of the hydration shells surrounding the lithium (Li⁺) and molybdate (MoO₄²⁻) ions. Understanding these fundamental interactions is paramount for applications ranging from materials science to the nuanced behavior of molybdate-containing compounds in biological systems. While direct, comprehensive ab initio studies on aqueous lithium molybdate are not extensively available in public literature, this guide synthesizes findings from studies on the individual constituent ions to construct a robust and detailed picture of the hydration process.

Theoretical Framework: A Quantum Mechanical Perspective

Ab initio, or first-principles, molecular dynamics (AIMD) simulations form the cornerstone of this investigation. Unlike classical molecular dynamics, which relies on empirical force fields, AIMD calculates the forces acting on each atom directly from the electronic structure, which is determined by solving the Schrödinger equation (or its Kohn-Sham equivalent in Density Functional Theory - DFT). This quantum mechanical approach provides a highly accurate description of interatomic interactions, including polarization, charge transfer, and the breaking and forming of chemical bonds, which are crucial for describing the dynamic interplay between ions and water molecules.

The Born-Oppenheimer approximation is typically employed, where the electronic structure is calculated for a fixed set of nuclear positions. This process is repeated at each time step, generating a trajectory of the system's evolution. Key theoretical concepts underpinning these simulations include:

-

Density Functional Theory (DFT): A widely used method that maps the many-body electronic wavefunction to the much simpler electron density. The choice of the exchange-correlation functional (e.g., PBE, SCAN) is critical for accuracy.[1]

-

Plane-Wave Basis Sets: The electronic wavefunctions are expanded in a set of plane waves, which is particularly efficient for periodic systems.

-

Pseudopotentials: To reduce computational cost, core electrons are treated as a frozen core, and their interaction with the valence electrons is described by a pseudopotential.

Computational Methodology: Simulating the Aqueous Environment

A typical AIMD simulation protocol for studying the hydration of this compound involves several key steps. The following provides a generalized experimental protocol based on common practices in the field.[2][3]

Table 1: Generalized Ab Initio Molecular Dynamics Protocol for Ion Hydration

| Parameter | Description | Typical Value/Method |

| Simulation Code | Software package for performing DFT calculations and MD simulations. | VASP, Quantum ESPRESSO, CP2K |

| System Setup | A single Li₂MoO₄ unit is placed in a periodic box of water molecules. The number of water molecules determines the concentration. | e.g., 1 Li₂MoO₄ in 64-128 water molecules |

| DFT Functional | The choice of exchange-correlation functional. | PBE, BLYP, SCAN (often with van der Waals corrections like D3) |

| Basis Set | The set of functions used to represent the electronic wavefunctions. | Plane-wave basis set with a kinetic energy cutoff (e.g., 400-600 eV) |

| Pseudopotentials | Method to approximate the interaction of core electrons. | Projector-Augmented Wave (PAW) or Norm-Conserving Pseudopotentials |

| Ensemble | The thermodynamic ensemble used for the simulation. | NVT (Canonical) or NPT (Isothermal-Isobaric) |

| Thermostat/Barostat | Algorithm to control temperature and pressure. | Nosé-Hoover thermostat, Parrinello-Rahman barostat |

| Time Step | The interval between successive steps in the simulation. | 0.5 - 1.0 fs |

| Equilibration | The initial phase of the simulation to allow the system to reach thermal equilibrium. | 5-10 ps |

| Production Run | The phase of the simulation from which data is collected for analysis. | 20-100 ps |

Experimental Workflow

The logical flow of an ab initio study on this compound hydration is depicted below.

Results and Discussion: Hydration Shell Structure

The primary output from AIMD simulations for analyzing hydration structure are the Radial Distribution Functions (RDFs), g(r), which describe the probability of finding an atom at a distance 'r' from a central atom.

Hydration of the Lithium Cation (Li⁺)

The lithium ion, being small and possessing a high charge density, is a strongly hydrating cation.[4] AIMD simulations consistently show a well-defined first hydration shell.

-

Li-O Interactions: The RDF for Li-O typically shows a sharp, intense first peak, indicating a structured and tightly bound first hydration shell.[4]

-

Coordination Number: Integration of the first peak of the Li-O RDF yields the coordination number (CN). For Li⁺, the CN is consistently found to be around 4, indicating a tetrahedral arrangement of water molecules in the first hydration shell.[4] However, some studies have reported slightly higher values depending on the concentration.

Hydration of the Molybdate Anion (MoO₄²⁻)

The molybdate anion is a larger, tetrahedral oxoanion. Its interaction with water is primarily through hydrogen bonding between the water molecules and the oxygen atoms of the molybdate.

-

Mo-O and Mo-H (water) Interactions: The key interactions are between the oxygen atoms of the molybdate (O_M) and the hydrogen atoms of water (H_W). The O_M - H_W RDF will show a distinct peak corresponding to hydrogen bonding.

-

Coordination Number: The coordination of water around the molybdate anion is less sharply defined than for the lithium cation. It is often characterized by the number of hydrogen bonds formed between the molybdate oxygens and surrounding water molecules. Computational studies on similar oxoanions suggest a more fluxional and less ordered hydration shell compared to small cations.

Table 2: Summary of Hydration Structural Parameters

| Interaction | First Peak Position (Å) | First Shell Coordination Number | Reference |

| Li⁺ - O (water) | 1.96 ± 0.02 | ~4.3 - 5.0 | [4] |

| Li⁺ - D (water) | 2.58 ± 0.02 | - | [4] |

| Mo - O (in MoO₄²⁻) | ~1.775 | - | [5] |

| Mo...O (water) | ~3.82 - 4.01 | - | [5] |

Note: Data for Mo...O(water) is derived from dodecahydrate models and LAXS data, which may differ from bulk aqueous solution but provides a reasonable estimate.[5]

Conclusion and Future Outlook

Ab initio modeling provides a powerful framework for understanding the hydration of this compound at a quantum-mechanical level. The synthesized data indicates that the Li⁺ cation forms a well-defined tetrahedral first hydration shell with approximately four water molecules. The larger MoO₄²⁻ anion interacts with the surrounding water molecules through hydrogen bonds, resulting in a more dynamic and less structured hydration environment.

Future research should focus on large-scale AIMD simulations of Li₂MoO₄ at various concentrations to directly probe the interplay between the hydration shells of the cation and anion, investigate the formation of contact and solvent-shared ion pairs, and compute dynamic properties such as ion diffusion and water exchange rates. Such studies will provide a more complete and accurate picture of the behavior of this compound in aqueous solutions, with significant implications for its diverse applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The hydrogen sublattice in hydrated molybdenum trioxides: Insight from multi-energy neutron scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 4. osti.gov [osti.gov]

- 5. Ab Initio Investigation of the Hydration of the Tetrahedral d0 Transition Metal Oxoanions NbO43−, TaO43−, CrO42−, MoO42−, WO42−, MnO4−, TcO4−, ReO4−, and of FeO4, RuO4, and OsO4 [mdpi.com]

A Guide to the Room-Temperature Synthesis of Crystalline Lithium Molybdate (Li₂MoO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the room-temperature synthesis of crystalline lithium molybdate (B1676688) (Li₂MoO₄), a compound with diverse applications in battery technology, corrosion inhibition, and advanced materials. The focus is on a rapid and efficient mechanochemical method that avoids the need for high-temperature processing.

Introduction

Lithium molybdate (Li₂MoO₄) is a white crystalline solid with a phenacite structure. It is a material of significant interest due to its applications as a negative electrode material for lithium-ion batteries, a corrosion inhibitor in industrial air conditioning systems, and in the fabrication of ceramics and cryogenic phonon-scintillation detectors.[1][2][3][4] Traditionally, the synthesis of crystalline Li₂MoO₄ has involved high-temperature solid-state reactions or solution-based methods that require subsequent heat treatment. However, a spontaneous, room-temperature synthesis route offers a more energy-efficient and straightforward alternative.

This guide details the mechanochemical synthesis of crystalline Li₂MoO₄ at ambient temperature, outlines the experimental protocol, presents key data, and discusses the underlying reaction mechanism.

Room-Temperature Synthesis via Mechanochemistry

A highly efficient method for synthesizing crystalline Li₂MoO₄ at room temperature involves the direct grinding of solid reactants.[1] This solvent-free approach, known as mechanochemistry, utilizes mechanical energy to induce chemical reactions.

The synthesis is based on the reaction between lithium hydroxide (B78521) monohydrate (LiOH·H₂O) and molybdenum trioxide (MoO₃). The reaction proceeds rapidly, with the formation of highly crystalline Li₂MoO₄ being largely complete within 10 minutes of grinding.[1][5]

A crucial aspect of this synthesis is the use of the hydrated form of lithium hydroxide. Anhydrous lithium hydroxide fails to produce the same reaction, indicating that the water of crystallization in LiOH·H₂O plays a vital role in facilitating the rapid synthesis.[1][5] The reaction is spontaneous and is driven by the liberation of water from the crystalline lattice.[1]

The Li₂MoO₄ produced by this method exhibits a phenacite structure, identical to that obtained from single crystals grown from aqueous solutions.[1][5] Furthermore, the resulting particles are noted to be significantly smaller and more regularly shaped compared to those produced by other synthetic methods.[1][5]

Experimental Protocol: Mechanochemical Synthesis

This section provides a detailed methodology for the room-temperature synthesis of crystalline Li₂MoO₄.

3.1. Materials and Equipment

-

Reactants:

-

Lithium hydroxide monohydrate (LiOH·H₂O, analytical grade)

-

Molybdenum trioxide (MoO₃, analytical grade)

-

-

Equipment:

-

Agate mortar and pestle

-

Spatula

-

Analytical balance

-

Powder X-ray diffractometer (for characterization)

-

Scanning electron microscope (for characterization)

-

3.2. Synthesis Procedure

-

Stoichiometric Calculation: Calculate the required masses of LiOH·H₂O and MoO₃ for a 2:1 molar ratio to form Li₂MoO₄.

-

Molecular weight of LiOH·H₂O: 41.96 g/mol

-

Molecular weight of MoO₃: 143.94 g/mol

-

Reaction: 2 LiOH·H₂O + MoO₃ → Li₂MoO₄ + 3 H₂O

-

-

Reactant Preparation: Weigh the calculated amounts of LiOH·H₂O and MoO₃ using an analytical balance.

-

Grinding: Combine the weighed reactants in an agate mortar. Grind the mixture vigorously and continuously using the pestle for at least 10 minutes at room temperature in air.

-

Product Collection: After grinding, the resulting white powder is crystalline Li₂MoO₄.

-

Characterization (Optional):

-

X-ray Diffraction (XRD): Confirm the crystal structure and phase purity of the product. The expected pattern should correspond to the phenacite structure of Li₂MoO₄.

-

Scanning Electron Microscopy (SEM): Observe the morphology and particle size of the synthesized Li₂MoO₄.

-

Data Presentation

The following tables summarize the key quantitative data for crystalline Li₂MoO₄.

Table 1: Crystallographic Data for Li₂MoO₄ Synthesized at Room Temperature

| Parameter | Value | Reference |

| Crystal System | Rhombohedral | [1][5] |

| Space Group | R-3 | [1][5] |

| Lattice Parameter (a) | 14.3178(14) Å | [1][5] |

| Lattice Parameter (c) | 9.5757(9) Å | [1][5] |

Table 2: Comparison of Synthesis Methods for Crystalline Li₂MoO₄

| Synthesis Method | Temperature | Time | Key Characteristics of Product |

| Mechanochemical Grinding | Room Temperature | ~10 minutes | Highly crystalline, smaller and more regular particles [1][5] |

| Solid-State Reaction | > 500 °C | Several hours | Larger particle size |

| Sol-Gel | Requires calcination at > 400 °C | Several hours | Nanostructured materials possible[6] |

| Aqueous Solution | Room Temperature (for mixing) + Evaporation | Variable | Requires solvent removal |

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the workflow for the room-temperature synthesis of crystalline Li₂MoO₄.

5.2. Reaction Pathway

The logical relationship in the synthesis process is depicted below.

Conclusion

The room-temperature mechanochemical synthesis of crystalline Li₂MoO₄ offers a rapid, efficient, and environmentally friendly alternative to traditional high-temperature methods. By simply grinding lithium hydroxide monohydrate with molybdenum trioxide, highly crystalline this compound with desirable particle characteristics can be obtained in a matter of minutes. This method holds significant promise for the large-scale and cost-effective production of Li₂MoO₄ for its various industrial applications. Further research could focus on optimizing the mechanochemical parameters to control particle size and morphology for specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Spontaneous formation of crystalline this compound from solid reagents at room temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Luminescence Properties of Li₂MoO₄ Single Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core luminescence properties of Lithium Molybdate (B1676688) (Li₂MoO₄) single crystals. It is designed to be a valuable resource for researchers and scientists, particularly those involved in applications such as scintillating bolometers for rare-event searches, including neutrinoless double beta decay experiments.

Core Luminescence Characteristics

Li₂MoO₄ single crystals exhibit intrinsic luminescence primarily attributed to the tetrahedral MoO₄²⁻ complex.[1] The emission is characterized by a broad band centered in the green-yellow region of the spectrum. A key feature of Li₂MoO₄ is the strong temperature dependence of its luminescence, with a significant increase in light yield at cryogenic temperatures.[2][3] This property makes it a promising material for low-temperature detector applications.

Photoluminescence

Under ultraviolet (UV) excitation, Li₂MoO₄ crystals display a broad emission spectrum. The peak of this emission is consistently reported to be around 540-551 nm.[1] The luminescence intensity is weak at room temperature but increases dramatically as the temperature is lowered.[1][2][4] For instance, the luminescence intensity at 20 K can be approximately 20 times greater than at 300 K when excited by a 355 nm laser.[1] Some studies have also observed emission components at longer wavelengths (around 550-800 nm), which are attributed to defects in the crystal structure, such as oxygen and lithium vacancies.[1]

Scintillation Properties

As a scintillator, Li₂MoO₄ is particularly valued in the search for neutrinoless double beta decay of the ¹⁰⁰Mo isotope.[3][5][6] When excited by ionizing radiation, such as X-rays or beta particles, it exhibits radioluminescence with an emission peak around 525 nm.[1] The scintillation light yield is modest at room temperature but shows significant enhancement at cryogenic temperatures, with the strongest output observed around 100 K.[3]

Thermoluminescence

Thermoluminescence (TL) studies of Li₂MoO₄ have been conducted to investigate charge carrier trapping within the crystal lattice. These traps can influence the scintillation performance. TL glow curves recorded after irradiation at low temperatures reveal several peaks, indicating the presence of different trap centers. For example, three TL peaks have been identified between 165 K and 250 K.[2]

Quantitative Luminescence Data

The following tables summarize the key quantitative data on the luminescence properties of Li₂MoO₄ single crystals as reported in the literature.

| Property | Value | Temperature (K) | Excitation Source | Reference |

| Photoluminescence Peak | ~540 nm | 42 - 298 | 355 nm laser | [1] |

| ~551 nm | Not specified | Not specified | [1] | |

| Shoulder at 515 nm, Peak at 580 nm | 10 | Synchrotron Radiation (3.5-25 eV) | [4] | |

| X-ray Luminescence Peak | ~525 nm | Not specified | X-rays | [1] |

| Luminescence Intensity | ~20x higher than at 300 K | 20 | 355 nm laser | [1] |

| Strongest output | 100 | Cosmic rays or UV | [3] | |

| Thermoluminescence Peaks | 3 peaks between 165 K and 250 K | 9 - 300 | Not specified | [2] |

Table 1: Spectral and Intensity Characteristics

| Temperature (K) | Average Decay Time (µs) | Excitation Source | Reference |

| 300 | 6.7 | 280 nm LED | [2] |

| 14 | 8.6 | 280 nm LED | [2] |

| 42 - 298 | Decreases with increasing temperature | 355 nm laser | [1] |

| 10 | > 1 µs | Synchrotron Radiation | [4] |

Table 2: Luminescence Decay Times

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of Li₂MoO₄ crystals.

Crystal Growth

The Czochralski method is a common technique for growing large, high-quality Li₂MoO₄ single crystals.[1][2][5][6][7][8] The process involves:

-

Synthesis of Polycrystalline Material : Starting materials, such as Li₂CO₃ and MoO₃, are mixed and undergo a solid-state reaction to form polycrystalline Li₂MoO₄.

-

Crystal Pulling : The polycrystalline material is melted in a crucible (e.g., platinum). A seed crystal is dipped into the melt and slowly pulled upwards while rotating.

-

Thermal Gradient Control : The low-thermal-gradient Czochralski (LTG-Cz) technique is often employed to reduce thermal stress and minimize defects in the growing crystal.[5][6]

-

Annealing : After growth, the crystal is annealed in the furnace over a prolonged period to eliminate internal thermal stress and prevent cracking.[3]

The vertical Bridgman method has also been used for the growth of Li₂MoO₄ single crystals.[1]

Luminescence Spectroscopy

The following provides a general workflow for characterizing the luminescence properties of Li₂MoO₄ crystals:

-

Sample Preparation : A grown Li₂MoO₄ boule is cut and polished to obtain samples of desired dimensions (e.g., 10x10x2 mm).[5]

-

Excitation :

-

Light Collection and Analysis :

-

The emitted light is collected and focused onto the entrance slit of a monochromator or spectrometer.

-

A photomultiplier tube (PMT) or a CCD detector is used to record the luminescence spectrum.

-

-

Temperature Control : For temperature-dependent measurements, the crystal is mounted in a cryostat, allowing for precise temperature control from room temperature down to cryogenic temperatures (e.g., 10 K).[2][4]

Decay Time Measurement

-

Pulsed Excitation : A pulsed light source, such as a pulsed laser or LED, is used to excite the sample.

-

Signal Acquisition : The decay of the luminescence intensity over time is recorded using a fast photodetector and an oscilloscope or a time-correlated single-photon counting (TCSPC) system.

-

Data Analysis : The decay curves are fitted with one or more exponential functions to determine the decay time components.[2]

Luminescence Mechanism and Experimental Workflow

The intrinsic luminescence in Li₂MoO₄ is understood to originate from the de-excitation of a self-trapped exciton (B1674681) localized at the MoO₄²⁻ oxyanion complex.[1] The process can be visualized as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of lithium molybdate single crystal for low-temperature radiation calorimeter-Company News-China Lithium Products Technology Co., Ltd.-CLPC china lithium [lithium-chemical.com]

- 4. hasyweb.desy.de [hasyweb.desy.de]

- 5. arxiv.org [arxiv.org]

- 6. indico.particle.mephi.ru [indico.particle.mephi.ru]

- 7. researchgate.net [researchgate.net]

- 8. Growth and development of pure Li2MoO 4 crystals for rare event experiment at CUP [inis.iaea.org]